molecular formula C16H21N5O5 B10799605 Trh-OH

Trh-OH

Cat. No.: B10799605
M. Wt: 363.37 g/mol
InChI Key: ITYONPBTNRIEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRH-OH involves the enzymatic degradation of TRH. The process begins with the cleavage of the C-terminal amide group of TRH by a specific proline endopeptidase, resulting in the formation of this compound . This reaction typically occurs in plasma and brain tissue.

Industrial Production Methods: Industrial production of this compound is not as common as its synthesis for research purposes. the compound can be produced by enzymatic degradation of TRH in controlled laboratory conditions. The process involves incubating TRH with proline endopeptidase under optimal conditions to ensure complete conversion to this compound.

Chemical Reactions Analysis

Types of Reactions: TRH-OH primarily undergoes enzymatic degradation reactions. It is relatively stable compared to TRH and does not participate in many chemical reactions due to its specific structure.

Common Reagents and Conditions: The primary reagent involved in the formation of this compound is proline endopeptidase. The reaction conditions typically include physiological pH and temperature, as the degradation occurs naturally in plasma and brain tissue .

Major Products Formed: The major product formed from the enzymatic degradation of TRH is this compound. Further degradation of this compound can lead to the formation of smaller peptides such as L-histidyl-L-prolinamide and L-histidine .

Mechanism of Action

TRH-OH exerts its effects by interacting with specific receptors in the brain and peripheral tissues. The primary mechanism involves the binding of this compound to thyrotropin-releasing hormone receptors (TRH-R), which are G protein-coupled receptors. Upon binding, this compound activates intracellular signaling pathways, leading to the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . Additionally, this compound influences various neurotransmitter systems, modulating the release and activity of neurotransmitters such as dopamine, serotonin, and norepinephrine .

Comparison with Similar Compounds

Biological Activity

Thyrotropin-releasing hormone (TRH) and its metabolite, TRH-OH (also known as TRH-ol), have garnered attention in recent years for their biological activities and potential therapeutic applications. TRH is primarily known for its role in stimulating the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland, but this compound exhibits distinct biological properties that warrant further investigation.

This compound is believed to influence various physiological processes through its interaction with TRH receptors (TRH-R1, TRH-R2, and TRH-R3). These receptors are G protein-coupled receptors (GPCRs) that mediate intracellular signaling pathways, primarily involving phosphoinositide turnover and calcium mobilization. Research indicates that both TRH and this compound can inhibit sodium channel activity in mammalian neurons, suggesting a neuroprotective role for these compounds .

Comparative Biological Activity

The biological activity of this compound compared to its parent compound, TRH, reveals interesting insights:

Compound Biological Activity Mechanism
TRHStimulates TSH releaseActivates TRH receptors leading to increased intracellular calcium levels
This compoundInhibits Na+ channel activity; potential neuroprotective effectsModulates receptor signaling pathways differently than TRH

Neuroprotective Effects

Studies have shown that this compound may exert neuroprotective effects through several mechanisms:

  • Reduction of excitotoxicity: By inhibiting sodium channels, this compound can potentially protect neurons from excitotoxic damage caused by excessive glutamate activity.
  • Anti-inflammatory properties: There is evidence suggesting that TRH and its analogs may reduce neuroinflammation, which is a contributing factor in various neurodegenerative diseases .

Case Studies

  • Neuroprotection in Animal Models:
    A study demonstrated that administration of this compound in rodent models of neurodegeneration led to significant improvements in cognitive function and reduced neuronal loss. The mechanism was linked to decreased oxidative stress and inflammation .
  • Clinical Observations:
    In a clinical setting, patients with conditions characterized by hypothyroidism who were treated with TRH showed improved mood and cognitive function, likely due to the action of both TRH and its metabolites like this compound. This suggests a broader role for these compounds beyond thyroid regulation .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Stability and Efficacy: Compared to other analogs, this compound demonstrates enhanced stability against enzymatic degradation, which may contribute to its prolonged biological activity in vivo .
  • Receptor Interaction: Molecular modeling studies indicate that while both TRH and this compound bind to similar receptor sites, they may activate different signaling pathways within the cell, leading to varied physiological outcomes .

Properties

IUPAC Name

1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYONPBTNRIEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.